Boc-Glu(OBzl)-OH

Catalog No.
S662689
CAS No.
13574-13-5
M.F
C17H23NO6
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Glu(OBzl)-OH

CAS Number

13574-13-5

Product Name

Boc-Glu(OBzl)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1

InChI Key

AJDUMMXHVCMISJ-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O

Synonyms

Boc-Glu(OBzl)-OH;13574-13-5;Boc-L-Glutamicacid5-benzylester;N-alpha-tert-BOC-L-glutamic-gamma-benzylester;5-BenzylN-Boc-L-glutamate;AJDUMMXHVCMISJ-ZDUSSCGKSA-N;SBB063750;L-Glutamicacid,N-[(1,1-dimethylethoxy)carbonyl]-,5-(phenylmethyl)ester;N-(tert-Butoxycarbonyl)-L-glutamicAcid5-BenzylEster;5-BenzylN-(tert-Butoxycarbonyl)-L-glutamate;(s)-5-(benzyloxy)-2-(tert-butoxycarbonylamino)-5-oxopentanoicacid;(2S)-5-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoicacid;L-Glutamicacid,N-((1,1-dimethylethoxy)carbonyl)-,5-(phenylmethyl)ester;(2S)-2-[(tert-butoxy)carbonylamino]-4-[benzyloxycarbonyl]butanoicacid;N-((1,1-Dimethylethoxy)carbonyl)-L-glutamicacid,5-(phenylmethyl)ester;N-[(1,1-Dimethylethoxy)carbonyl]-L-glutamicacid,5-(phenylmethyl)ester;boc-l-glutamicacidgamma-benzylester;boc-glu(obzl);boc-l-glu(obzl)-oh;N-alpha-t-BOC-L-glutamic-gamma-benzylester;PubChem12178;AC1Q5XNQ;AC1L35QL;boc-l-glutamicacid(obzl);15418_ALDRICH

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Glu(OBzl)-OH is a protected amino acid, meaning its amino group (N-terminus) is chemically masked by a Boc (tert-butyloxycarbonyl) group. This prevents unwanted reactions during peptide synthesis.
  • The benzyl ester (OBzl) group protects the side chain carboxyl group of glutamic acid. This allows for selective coupling with other amino acids to form peptide bonds in a controlled manner.
  • Boc-Glu(OBzl)-OH is incorporated into the peptide chain using SPPS techniques. This method allows researchers to create peptides with specific amino acid sequences for various research applications.

Studying Glutamate Function:

  • Glutamic acid is an important neurotransmitter involved in learning, memory, and other brain functions.
  • By incorporating Boc-Glu(OBzl)-OH into peptides, researchers can investigate the role of glutamate in various biological processes.
  • The benzyl ester group can be selectively cleaved to generate a free carboxylic acid group, mimicking the natural form of glutamate. This allows researchers to study the impact of glutamate on cellular signaling and function.

Development of Therapeutic Agents:

  • Peptides containing glutamate can be potential drug candidates for neurological disorders and other diseases.
  • Using Boc-Glu(OBzl)-OH in SPPS allows for the synthesis of these peptides with desired properties for therapeutic applications.
  • Researchers can modify the structure of the peptide and the glutamate side chain to optimize its potency and selectivity for specific targets.

Boc-Glu(OBzl)-OH, also known as tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester, is a derivative of glutamic acid. This compound is primarily utilized in peptide synthesis due to its role as a protecting group for the amino group, facilitating the formation of peptide bonds. The structure of Boc-Glu(OBzl)-OH includes a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a benzyl ester at the carboxylic acid end, which enhances its reactivity in solid-phase peptide synthesis applications .

Boc-Glu(OBzl)-OH itself doesn't have a specific mechanism of action. It functions as a protected amino acid building block used to incorporate glutamic acid residues into peptides during SPPS. Once incorporated into a peptide, the glutamic acid moiety can participate in various interactions depending on the specific peptide sequence. These interactions can include hydrogen bonding, ionic interactions, and involvement in protein folding and function.

  • Wear gloves, safety glasses, and a lab coat when handling.
  • Avoid inhalation of dust or vapors.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

  • Substitution Reactions: The benzyl ester can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield Boc-Glu(OBzl)-OH and benzyl alcohol.
  • Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group, allowing further chemical modifications or peptide bond formations .

Boc-Glu(OBzl)-OH exhibits significant biological activity:

  • Inhibition of Enzymes: This compound has been shown to inhibit human caspases, which play critical roles in apoptosis. Additionally, it can inhibit HRV 3C protease, impacting the life cycle of rhinoviruses.
  • Cellular Effects: During peptide synthesis, it influences cellular functions by contributing to peptide formation, which can affect cell signaling pathways and gene expression.

The synthesis of Boc-Glu(OBzl)-OH involves several key steps:

  • Protection of L-Glutamic Acid: The amino group of L-glutamic acid is protected using a tert-butoxycarbonyl (Boc) group.
  • Esterification: The carboxylic acid group is then esterified with benzyl alcohol to form Boc-Glu(OBzl)-OH.
  • Activation: The hydroxyl group can be activated using agents like 4-nitrophenyl chloroformate for further reactions.

Industrial production typically employs automated peptide synthesizers and optimized reaction conditions to maximize yield and purity .

Boc-Glu(OBzl)-OH is widely used in:

  • Peptide Synthesis: Its primary application lies in solid-phase peptide synthesis where it serves as a building block for peptides containing glutamate residues.
  • Drug Development: It is utilized in the synthesis of pharmaceutical compounds due to its ability to form stable peptide bonds and its biological activity against certain enzymes .

Research indicates that Boc-Glu(OBzl)-OH interacts with various enzymes during peptide synthesis. Its ability to inhibit caspases suggests potential applications in therapeutic contexts where modulation of apoptosis is desired. Furthermore, its interaction with HRV 3C protease highlights its relevance in antiviral drug development .

Boc-Glu(OBzl)-OH can be compared with several similar compounds:

Compound NameDescriptionUniqueness
Boc-Glu(OBzl)-ONpA derivative with a 4-nitrophenyl ester group that enhances reactivity.More reactive due to the presence of the nitrophenyl group.
Fmoc-Glu(OBzl)-ONpUses fluorenylmethyloxycarbonyl instead of Boc for protection.Different deprotection conditions compared to Boc protection.
Boc-Glu-OtBuContains a tert-butyl ester instead of benzyl ester.Affects stability and reactivity differently than the benzyl ester form.

Boc-Glu(OBzl)-OH stands out due to its combination of Boc protection and benzyl ester activation, making it particularly effective in peptide synthesis applications .

tert-Butoxycarbonyl Protection Strategies for γ-Carboxyl Group Functionalization

The tert-butoxycarbonyl protection of amino acids represents a fundamental strategy in peptide chemistry, utilizing di-tert-butyl dicarbonate as the primary protecting reagent [21] [22]. The mechanism involves nucleophilic attack by the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that subsequently eliminates tert-butyl carbonate [22] [23]. This carbonate spontaneously decarboxylates to release carbon dioxide and tert-butoxide, which then neutralizes the protonated carbamate product [22] [24].

Table 1: tert-Butoxycarbonyl Protection Reaction Conditions

Reaction ParameterOptimal ConditionsAlternative ConditionsReference
TemperatureRoom temperature40°C in tetrahydrofuran [23] [24]
BaseSodium hydroxideTriethylamine, 4-dimethylaminopyridine [21] [23]
Solvent SystemWater/tetrahydrofuranAcetonitrile, dioxane [23] [24]
Reaction Time6-12 hours2-4 hours with heating [29] [40]
pH Control8.5-9.5Maintain alkaline conditions [40] [42]

The deprotection mechanism involves protonation of the carbamate oxygen with strong acids such as trifluoroacetic acid, resulting in formation of a tert-butyl carbocation intermediate [22] [23]. This carbocation elimination is followed by decarboxylation of the resulting carbamic acid to yield the free amino acid [23] [27]. The stability of the tertiary carbocation makes tert-butoxycarbonyl deprotection particularly efficient under acidic conditions [22] [24].

Selective cleavage protocols utilize aluminum chloride for preferential tert-butoxycarbonyl removal in the presence of other protecting groups [23] [24]. Alternative deprotection methods employ sequential treatment with trimethylsilyl iodide followed by methanol, particularly useful when conventional acidic conditions prove too harsh for sensitive substrates [23] [24].

Benzyl Ester Formation: Mechanistic Pathways and Catalytic Optimization

Benzyl ester formation proceeds through several distinct mechanistic pathways, with the Fischer esterification representing the classical approach under acidic catalysis [16] [34]. The mechanism follows a protonation-addition-deprotonation-protonation-elimination-deprotonation sequence, where initial protonation of the carboxyl oxygen enhances electrophilicity toward nucleophilic attack by benzyl alcohol [16] [35].

Stoichiometric niobium pentachloride provides an efficient catalyst for benzyl ester formation at room temperature, achieving yields of 85-98% within 2-3 hours [15] [34]. The mechanism involves formation of niobium-benzyl intermediates that facilitate ester bond formation while suppressing side reactions such as dibenzyl ether formation [15] [34].

Table 2: Benzyl Esterification Methods and Yields

MethodCatalystTemperatureTimeYield (%)Reference
Niobium pentachlorideStoichiometricRoom temperature2-3 hours85-98 [15]
Silica-supported niobiumCatalytic (10% w/w)Reflux6-9 hours80-95 [15]
Sulfuric acidCatalytic70°CVariable40-50 [35]
Tetrabutylammonium iodideCatalytic with oxidant80°C4-6 hours75-90 [34]

Advanced catalytic systems employ tetrabutylammonium iodide in combination with tert-butyl hydroperoxide, enabling carbon-hydrogen bond functionalization of benzyl alcohols for direct esterification [34] [37]. This methodology circumvents traditional Fischer esterification limitations by operating under mild oxidative conditions that prevent substrate decomposition [34] [37].

The carbodiimide-mediated coupling represents the most widely employed method for amino acid benzyl ester synthesis [17] [20]. N,N'-dicyclohexylcarbodiimide reacts with the carboxyl group to form an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by benzyl alcohol to yield the desired ester [17] [36]. The reaction produces dicyclohexylurea as a byproduct, which precipitates and can be removed by filtration [17] [20].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide offers enhanced water solubility compared to dicyclohexylcarbodiimide, enabling more efficient coupling reactions in aqueous media [18] [36]. The addition of N-hydroxysuccinimide creates more stable amine-reactive intermediates that improve coupling efficiency and reduce side reactions [18] [37].

Solid-Phase vs. Solution-Phase Synthesis Protocols

Solid-phase peptide synthesis utilizing the tert-butoxycarbonyl/benzyl protection strategy involves anchoring the C-terminal amino acid to a solid resin support, typically Merrifield resin or methylbenzhydrylamine resin [9] [10]. The tert-butoxycarbonyl group serves as the temporary α-amino protecting group, removed with 20-50% trifluoroacetic acid between coupling cycles [9] [13].

Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison

ParameterSolid-Phase SynthesisSolution-Phase SynthesisReference
Purification MethodWashing between stepsChromatographic separation [8] [13]
Coupling Efficiency95-99% per cycle85-95% per step [10] [14]
Final DeprotectionHydrogen fluorideMild acidic conditions [13] [14]
Scale LimitationsLimited by resin capacityScalable to industrial levels [8] [9]
Equipment RequirementsSpecialized peptide synthesizerStandard organic synthesis setup [13] [14]

The solid-phase approach enables repetitive coupling cycles with intermediate washing steps to remove excess reagents and byproducts [10] [13]. Deprotection occurs with trifluoroacetic acid treatment, followed by neutralization with triethylamine before the next coupling cycle [9] [10]. Final cleavage employs hydrogen fluoride or trifluoromethanesulfonic acid to simultaneously remove the peptide from the resin and cleave benzyl-based side chain protecting groups [9] [13].

Solution-phase synthesis offers greater flexibility in reaction optimization and purification strategies [12] [26]. Each coupling step requires individual purification, typically through crystallization or chromatographic methods [12] [28]. The approach proves advantageous for large-scale production where specialized solid-phase equipment may be limiting [26] [28].

Sequential coupling protocols in solution phase utilize activated amino acid derivatives such as symmetric anhydrides or acid chlorides [42] [44]. These pre-activated species enhance coupling efficiency while minimizing racemization during peptide bond formation [14] [42].

Purification Techniques: Recrystallization and Chromatographic Approaches

Recrystallization of tert-butoxycarbonyl amino acid derivatives requires careful optimization of solvent systems and crystallization conditions [29] [38]. The method involves dissolution of crude product in a minimal volume of polar solvent, followed by addition of seed crystals to induce nucleation [29] [39].

Table 4: Recrystallization Conditions for tert-Butoxycarbonyl Amino Acids

Solvent SystemTemperatureSeeding RequirementYield (%)Purity (%)Reference
Ethyl acetate/hexaneRoom temperature0.5-1.0% w/w85-9099.0-99.5 [29] [39]
Dioxane/water2-8°CRequired for nucleation80-8598.5-99.0 [40] [41]
Acetonitrile/waterRoom temperatureOptional75-8098.0-99.0 [40] [41]
Ethanol/waterElevated temperatureNot required70-7597.5-98.5 [40] [41]

The crystallization process involves standing the seeded solution at room temperature for 15-24 hours until complete solidification occurs [29] [39]. Subsequent treatment with weak polar solvents such as n-hexane facilitates removal of residual impurities through selective dissolution [29] [39]. The crystalline product exhibits enhanced stability and extended storage life compared to amorphous forms [29] [38].

High-performance liquid chromatography represents the most effective method for analytical and preparative purification of peptide derivatives [30] [31]. Reverse-phase chromatography utilizing C18 stationary phases provides optimal separation based on hydrophobic interactions [30] [32]. Mobile phase gradients typically employ water-acetonitrile systems with 0.1% trifluoroacetic acid as an ion-pairing reagent [30] [33].

Table 5: Chromatographic Purification Parameters

MethodStationary PhaseMobile PhaseFlow RateDetectionReference
Analytical reverse-phaseC18 (5 μm, 4.6 mm)Water/acetonitrile + 0.1% trifluoroacetic acid1.0 mL/minUV 214 nm [30] [31]
Preparative reverse-phaseC18 (10 μm, 10-50 mm)Water/acetonitrile + 0.1% trifluoroacetic acid10-50 mL/minUV 214 nm [32] [33]
Flash chromatographyC18 cartridgeWater/acetonitrile gradient15-25 mL/minUV-Vis [44] [32]
Ion exchangeStrong cation exchangeAmmonium acetate gradient5-10 mL/minUV 214 nm [12] [28]

Preparative liquid chromatography-mass spectrometry enables mass-directed fraction collection for enhanced purity achievement [32] [44]. The technique combines reverse-phase separation with online mass spectrometric identification, allowing selective collection of target compounds based on molecular weight confirmation [32] [44].

Flash chromatography provides rapid purification suitable for intermediate-scale applications [44] [28]. The method utilizes disposable cartridges packed with appropriate stationary phases, enabling cost-effective purification with minimal equipment maintenance requirements [44] [28]. Gradient optimization based on analytical high-performance liquid chromatography results ensures efficient separation with reduced solvent consumption [44] [28].

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

337.15253745 g/mol

Monoisotopic Mass

337.15253745 g/mol

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13574-13-5

General Manufacturing Information

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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